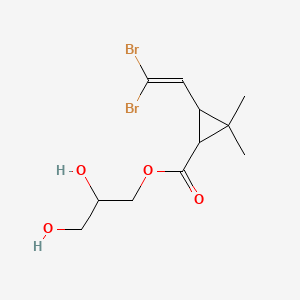
3-Azido-2,5-di(propan-2-yl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azido-2,5-di(propan-2-yl)pyrazine is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazines are heterocyclic aromatic organic compounds that are widely known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-2,5-di(propan-2-yl)pyrazine can be achieved through various synthetic routes. One common method involves the reaction of 2,5-di(propan-2-yl)pyrazine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to facilitate the formation of the azido group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Azido-2,5-di(propan-2-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents for substitution reactions include nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Azido-2,5-di(propan-2-yl)pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 3-Azido-2,5-di(propan-2-yl)pyrazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The azido group can undergo bioorthogonal reactions, making it useful for labeling and tracking molecules in biological systems. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, potentially leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Di(propan-2-yl)pyrazine: Lacks the azido group, making it less reactive in certain chemical reactions.
3-Amino-2,5-di(propan-2-yl)pyrazine: Contains an amino group instead of an azido group, leading to different reactivity and biological properties.
3-Nitro-2,5-di(propan-2-yl)pyrazine: Contains a nitro group, which can undergo different chemical transformations compared to the azido group.
Uniqueness
This makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
83505-89-9 |
|---|---|
Molekularformel |
C10H15N5 |
Molekulargewicht |
205.26 g/mol |
IUPAC-Name |
3-azido-2,5-di(propan-2-yl)pyrazine |
InChI |
InChI=1S/C10H15N5/c1-6(2)8-5-12-9(7(3)4)10(13-8)14-15-11/h5-7H,1-4H3 |
InChI-Schlüssel |
GSULTZKZCDVSMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CN=C(C(=N1)N=[N+]=[N-])C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Diethyl {[4-(benzyloxy)phenyl]methyl}propanedioate](/img/structure/B14425266.png)
![(5aS,8aS)-5-propan-2-yl-4,5a,6,7,8,8a-hexahydrocyclopenta[f][1,3,5]dioxazepine](/img/structure/B14425273.png)
